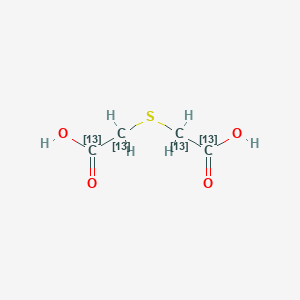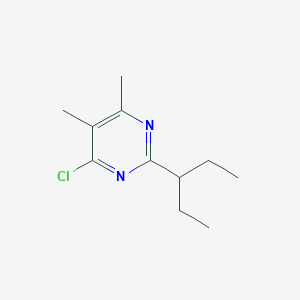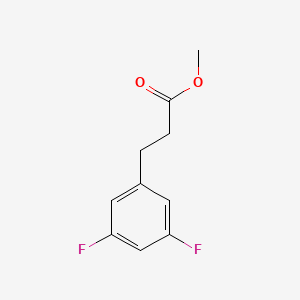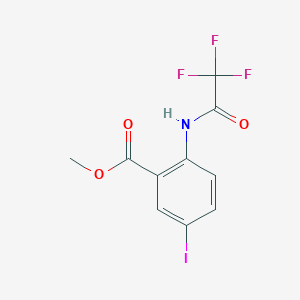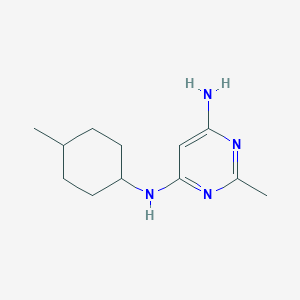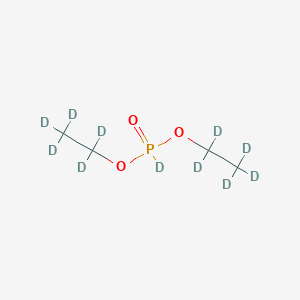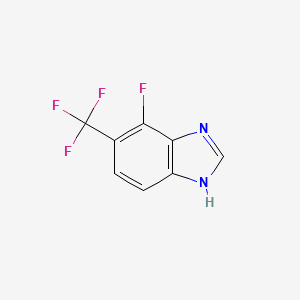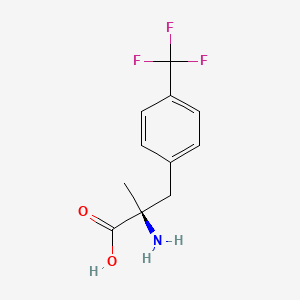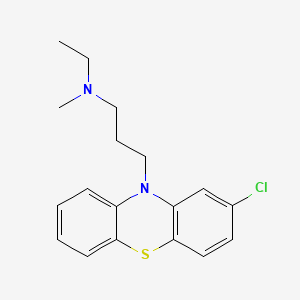
N-Desmethyl N-Ethyl Chlorpromazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl N-Ethyl Chlorpromazine is a derivative of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. This compound is formed through the metabolic processes involving chlorpromazine and is known for its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Ethyl Chlorpromazine typically involves the demethylation of chlorpromazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl N-Ethyl Chlorpromazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Applications De Recherche Scientifique
N-Desmethyl N-Ethyl Chlorpromazine has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenothiazine derivatives.
Biology: It is used in studies involving the metabolism and pharmacokinetics of chlorpromazine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Desmethyl N-Ethyl Chlorpromazine involves its interaction with various molecular targets, including dopamine receptors (D1, D2, D3, and D4) and serotonin receptors (5-HT1 and 5-HT2). By blocking these receptors, the compound exerts its antipsychotic effects, reducing symptoms such as hallucinations and delusions. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
N-Desmethyl N-Ethyl Chlorpromazine can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, widely used as an antipsychotic.
N-Desmethyl Chlorpromazine: Another metabolite of chlorpromazine with similar pharmacological properties.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct pharmacological effects compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
1622313-77-2 |
|---|---|
Formule moléculaire |
C18H21ClN2S |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
3-(2-chlorophenothiazin-10-yl)-N-ethyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2S/c1-3-20(2)11-6-12-21-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)21/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Clé InChI |
MZEOTQWGSTYINM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


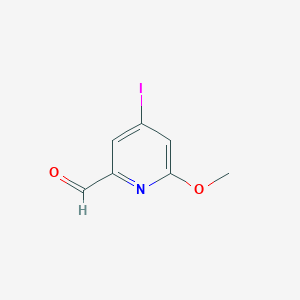
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
